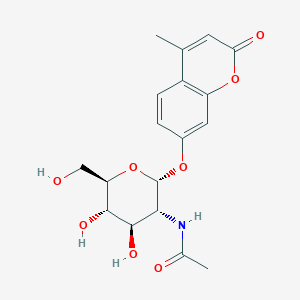

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

説明

Synthesis Analysis

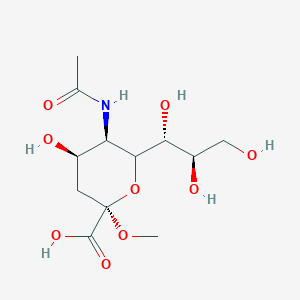

The synthesis of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone, followed by several steps including acetylation, reduction, and further acetylation to yield the target compound. This synthesis pathway provides a method for producing a sensitive assay for N-acetyl-alpha-D-glucosaminidase, as demonstrated in enzyme preparations from pig liver and human blood serum (Chow & Weissmann, 1981).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been elucidated through various analytical techniques, revealing its role as a crucial intermediate in biochemical assays. Its structure enables the specific interaction with enzymes, allowing for the liberation of 4-methylumbelliferone upon enzymatic action, which is a key feature utilized in fluorometric assays for enzyme activity detection.

Chemical Reactions and Properties

The compound's ability to serve as a substrate for specific enzymes underlies its utility in biochemical assays. Its chemical structure is precisely tailored to undergo enzymatic hydrolysis, releasing a fluorescent product that allows for the sensitive detection of enzyme activities. This property is exploited in diagnostics and research to measure the activity of N-acetyl-alpha-D-glucosaminidase among others.

Physical Properties Analysis

While specific details on the physical properties of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside are not extensively documented in the provided sources, these properties typically include solubility, melting point, and optical characteristics. The compound's solubility in various solvents and its fluorescence under UV light are particularly relevant for its use in enzyme assays.

Chemical Properties Analysis

The chemical properties of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, including its reactivity and stability, play a crucial role in its function as a fluorogenic substrate. Its design allows for the specific cleavage by targeted enzymes, leading to the release of a fluorescent marker. This specificity and reactivity make it an invaluable tool in biochemical research and diagnostic applications.

科学的研究の応用

Diagnosis of Sanfilippo B Disease : This compound serves as a fluorogenic substrate, offering improved sensitivity and ease of use in diagnosing Sanfilippo B disease and identifying carriers. It also has potential applications in the first trimester prenatal diagnosis of this disease (Marsh & Fensom, 1985).

Prenatal Diagnosis of Tay-Sachs Disease : Modified as a sulphated substrate, it effectively detects hexosaminidase A in chorionic villi, enabling prenatal diagnosis of Tay-Sachs disease (Grebner & Wenger, 1987).

Diagnosis of GM2 Gangliosidoses : As a substrate, it is excellent for diagnosing B variants of GM2 gangliosidosis, although its effectiveness in distinguishing patients, carriers, and controls requires further study (Inui & Wenger, 1984).

Carrier Detection in Tay-Sachs Disease : Direct determination of hexosaminidase A using 4-methylumbelliferyl derivatives is highly specific and can accurately differentiate carriers from noncarriers in Tay-Sachs disease diagnosis and carrier detection (Ben-yoseph et al., 1985).

Assay for N-acetyl-alpha-D-glucosaminidase : A sensitive assay for this enzyme is possible by fluorometric measurement of 4-methylumbelliferone liberated by enzyme hydrolysis of glycoside 1 (Chow & Weissmann, 1981).

Prenatal Diagnosis of Pompe's Disease : It has been successfully applied to prenatal diagnosis of Pompe's disease in pregnancies at risk, using a sensitive fluorometric assay for alpha-glucosidase (Fujimoto et al., 1976).

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-FGTAOJJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559199 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

CAS RN |

80265-04-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

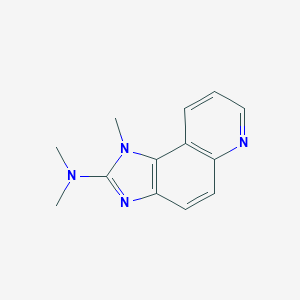

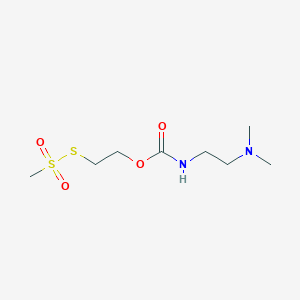

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

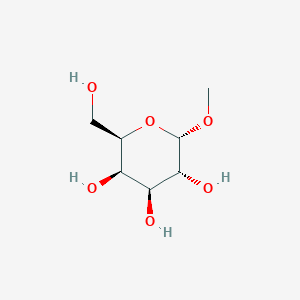

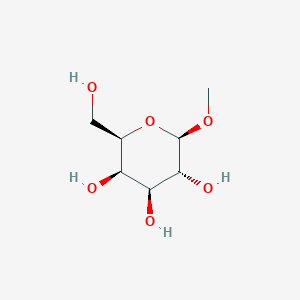

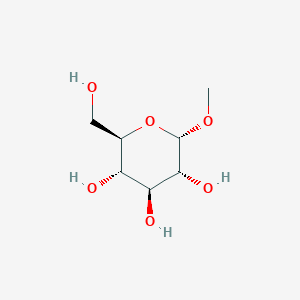

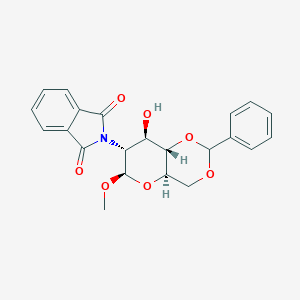

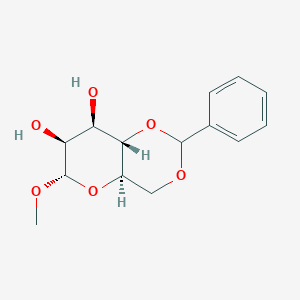

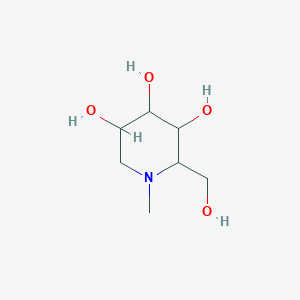

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)